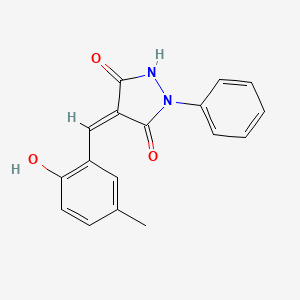
4-(2-hydroxy-5-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxy-5-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as HMBP, is a chemical compound that has gained significant attention in the field of scientific research. HMBP is a derivative of pyrazolidinedione, which is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms.
Mechanism of Action
The mechanism of action of HMBP is not fully understood. However, it has been suggested that HMBP exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. HMBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. HMBP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
HMBP has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. HMBP has also been shown to reduce oxidative stress, which is a key contributor to the development of many chronic diseases. Additionally, HMBP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
HMBP has several advantages for lab experiments. It is readily synthesized and has a high purity, which makes it easy to use in experiments. Additionally, HMBP has been extensively studied, and its therapeutic potential has been well established. However, HMBP also has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, HMBP has not been extensively studied in vivo, and its safety profile is not well established.
Future Directions
There are several future directions for the study of HMBP. One area of research is the investigation of HMBP as a potential therapeutic agent for neurodegenerative diseases. Another area of research is the exploration of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of HMBP. Additionally, the safety and toxicity of HMBP need to be further investigated to determine its potential as a therapeutic agent. Finally, the development of novel synthesis methods for HMBP could lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, HMBP is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. HMBP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of HMBP, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of HMBP involves the reaction of 2-hydroxy-5-methylbenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of HMBP. The purity of HMBP can be increased through recrystallization and chromatography techniques.
Scientific Research Applications
HMBP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. HMBP has also been investigated for its role in preventing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(4Z)-4-[(2-hydroxy-5-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-8-15(20)12(9-11)10-14-16(21)18-19(17(14)22)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,18,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWOVUTCDERGO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
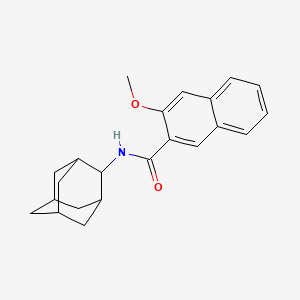
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
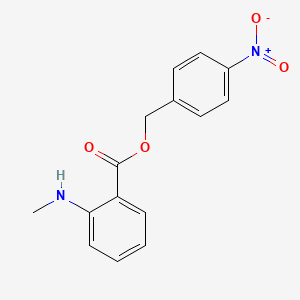
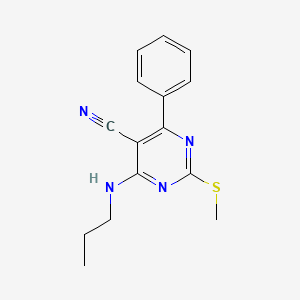


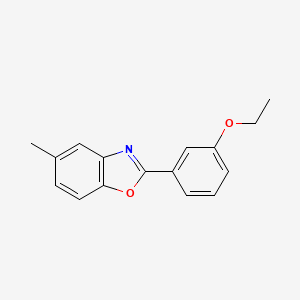
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
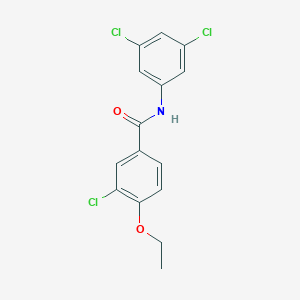
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
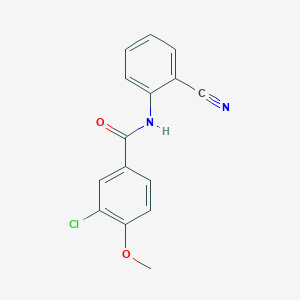
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)